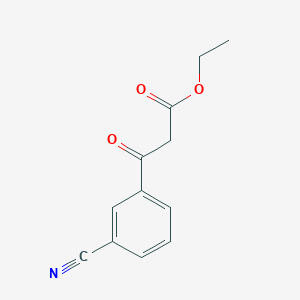
Ethyl-3-(3-Cyanophenyl)-3-oxopropanoat
Übersicht
Beschreibung
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a synthetic organic compound . It is also known as ethyl 3-cyanophenylacrylate. The compound has a molecular formula of C12H11NO2 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines. For instance, isothiocyanates can be synthesized from amines and thiophosgene . Another method involves the reaction of amines with carbon disulfide using di-tert-butyl dicarbonate and DMAP or DABCO as a catalyst . A third method involves the reactions of phenyl chlorothionoformate with various primary amines .Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is represented by the formula C12H13NO2 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Ethyl-3-(3-Cyanophenyl)-3-oxopropanoat ist eine wertvolle Verbindung in der organischen Synthese, insbesondere bei Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen wie der Suzuki-Miyaura-Kupplung . Diese Reaktion ist entscheidend für den Aufbau komplexer organischer Strukturen, wodurch die Verbindung für die Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien unerlässlich wird.
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient diese Verbindung als Vorläufer für die Synthese verschiedener Arzneimittelmoleküle. Sie ist besonders nützlich bei der Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen gegen eine Reihe von Krankheiten . Ihre Cyanophenylgruppe kann ein entscheidender Pharmakophor im Wirkstoffdesign sein.
Materialwissenschaft
Die strukturellen Merkmale der Verbindung machen sie für die Entwicklung neuer Materialien geeignet. Sie kann verwendet werden, um Polymere oder kleine Moleküle zu synthetisieren, die einzigartige Eigenschaften wie Leitfähigkeit oder Lumineszenz aufweisen, die in der Elektronik und Photonik wertvoll sind .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard oder Reagenz in chromatographischen Methoden verwendet werden, um andere Substanzen zu quantifizieren oder zu identifizieren. Seine eindeutige chemische Signatur ermöglicht es ihm, als Referenzpunkt in komplexen Gemischuntersuchungen zu dienen .
Biochemie
Diese Verbindung kann in der Biochemie verwendet werden, um enzymkatalysierte Reaktionen zu untersuchen, bei denen die Cyanophenylgruppe als Nachahmung natürlicher Substrate oder Inhibitoren fungiert. Sie kann zum Verständnis der Wechselwirkung zwischen Enzymen und Substraten auf molekularer Ebene beitragen .
Landwirtschaft
Im Bereich der Landwirtschaft könnten Derivate von this compound auf ihr Potenzial als Wachstumsregulatoren oder Pestizide untersucht werden. Die Fähigkeit der Verbindung, verschiedene chemische Umwandlungen zu durchlaufen, macht sie zu einem Kandidaten für die Entwicklung neuer Agrochemikalien .
Umweltwissenschaften
Schließlich könnten die Derivate dieser Verbindung auf ihre Umweltauswirkungen untersucht werden, wie z. B. ihre Abbaubarkeit oder ihr Potenzial als grüne Lösungsmittel. Das Verständnis ihres Verhaltens in der Umwelt ist entscheidend für die Entwicklung nachhaltiger chemischer Verfahren .
Safety and Hazards
The safety data sheet for a similar compound, 4-Cyanophenyl isocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Wirkmechanismus
Mode of Action
The mode of action of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate involves its interaction with these targets, leading to a series of biochemical reactions. The compound’s cyanophenyl group and oxopropanoate group play crucial roles in these interactions .
Biochemical Pathways
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is involved in several biochemical pathways. It is known to participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s involvement in this reaction suggests that it may affect other related biochemical pathways and their downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate’s action are largely unknown due to the lack of comprehensive studies on this compound
Action Environment
The action, efficacy, and stability of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .
Eigenschaften
IUPAC Name |
ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFPVHXPYUFQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469593 | |
| Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62088-13-5 | |
| Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



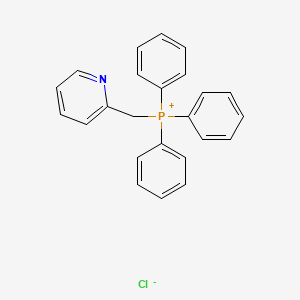
![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)
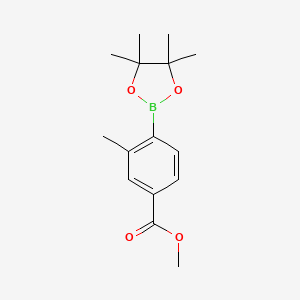
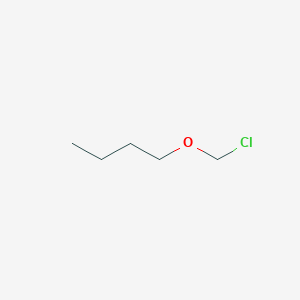
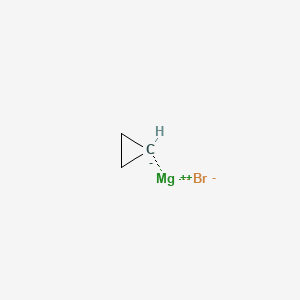

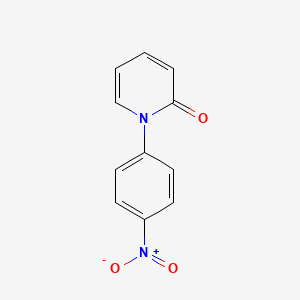

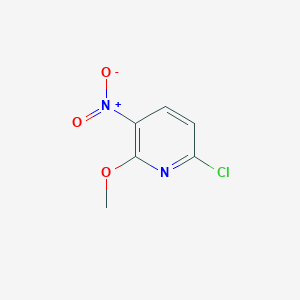
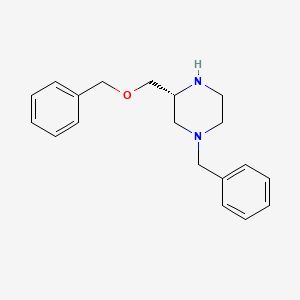

![Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1589397.png)